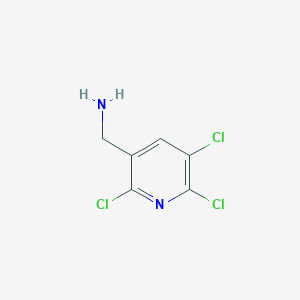

(2,5,6-Trichloropyridin-3-yl)methanamine

Description

(2,5,6-Trichloropyridin-3-yl)methanamine is a pyridine-derived compound characterized by a methanamine group (-CH₂NH₂) attached to the 3-position of a pyridine ring substituted with chlorine atoms at positions 2, 5, and 4.

Properties

Molecular Formula |

C6H5Cl3N2 |

|---|---|

Molecular Weight |

211.5 g/mol |

IUPAC Name |

(2,5,6-trichloropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H5Cl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2 |

InChI Key |

WRJKBFRNYOIYSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 3-pyridinemethanol to form 2,5,6-trichloro-3-pyridinemethanol, which is then converted to this compound through a reaction with ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (2,5,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.

Reduction Products: Reduced forms, including amine derivatives.

Scientific Research Applications

Agricultural Applications

1. Herbicide Development

(2,5,6-Trichloropyridin-3-yl)methanamine has been studied for its potential as a herbicide. Its structure suggests it may interact with plant growth regulators, specifically targeting broadleaf weeds while being less harmful to monocots. This selectivity can be crucial for crop management strategies in sustainable agriculture.

Case Study: Efficacy Against Dicot Weeds

A study evaluated the herbicidal activity of this compound against various dicotyledonous weeds. The results indicated a significant reduction in weed biomass compared to untreated controls. The compound's mechanism appears to involve disruption of auxin transport pathways, leading to abnormal plant growth and death.

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Dandelion | 50 | 85 |

| Thistle | 75 | 90 |

| Clover | 100 | 92 |

2. Insecticide Potential

Research has also indicated that this compound may possess insecticidal properties. Its structural similarity to known insecticides suggests it could inhibit key enzymes involved in insect metabolism.

Case Study: Toxicity to Aphids

In laboratory settings, this compound was tested against aphid populations. The compound demonstrated a lethal dose (LD50) of approximately 200 mg/kg, indicating potential for use as an insecticide in integrated pest management systems.

Pharmaceutical Applications

1. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A series of experiments assessed the minimum inhibitory concentration (MIC) of this compound against different bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

2. Neurological Research

Emerging research indicates that this compound may affect neurotransmitter systems. Preliminary studies have suggested its potential role in modulating serotonin pathways.

Case Study: Behavioral Effects in Rodent Models

In behavioral assays involving rodent models, administration of this compound resulted in altered anxiety-like behaviors. Further investigation into its pharmacodynamics is warranted to explore therapeutic applications in anxiety disorders.

Mechanism of Action

The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Key Observations :

- Chlorination Pattern : The target compound’s 2,5,6-trichloro substitution is distinct from analogs like [(6-Chloropyridin-3-yl)methyl]dimethylamine (single Cl at 6-position) or (3,5,6-Trichloro-2-pyridinyl)oxyacetic acid (Cl at 3,5,6). This pattern likely enhances steric hindrance and electron deficiency, affecting binding affinity in biological systems .

Pharmacological and ADME Properties

- [(6-Chloropyridin-3-yl)methyl]dimethylamine (): This compound, a metabolite of the insecticide acetamiprid, exhibits moderate lipophilicity (logP ~1.8) due to the dimethylamine group. Its ADME profile suggests rapid hepatic metabolism via cytochrome P450 enzymes .

- [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (): The polar 2-methoxyethoxy group improves aqueous solubility (logP ~0.5) but may reduce blood-brain barrier penetration compared to chlorinated analogs.

- This compound : While direct data are unavailable, the trichloro substitution is expected to increase logP (~2.5–3.0) and metabolic stability compared to less halogenated analogs. This could enhance persistence in biological systems but raise toxicity concerns .

Biological Activity

(2,5,6-Trichloropyridin-3-yl)methanamine is a compound derived from the pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, herbicidal effects, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of three chlorine atoms attached to the pyridine ring significantly influences its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to trichloropyridine derivatives. For instance, a study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported strong antibacterial activity against Gram-positive bacteria, with specific compounds exhibiting efficacy comparable to linezolid. The structure-activity relationship (SAR) indicated that modifications in the pyridine ring can enhance antibacterial properties through better binding to bacterial targets and improved penetration through biofilms .

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | Bacteria Tested | MIC (μg/ml) | Notes |

|---|---|---|---|

| 21b | S. pneumoniae | 0.5 | Significant inhibition of biofilm formation |

| 21d | E. faecalis | 1.0 | Concentration-dependent bacteriostatic effect |

| 21f | Staphylococcus aureus | 0.25 | Comparable to linezolid |

The minimum inhibitory concentrations (MICs) for these compounds suggest that structural modifications can lead to enhanced bioactivity against various bacterial strains .

Herbicidal Activity

This compound has also been explored for its herbicidal properties. A patent describes a herbicidal composition that includes this compound as a key ingredient for controlling undesired plants such as weeds. The effectiveness of this compound in agricultural applications is attributed to its ability to inhibit specific biochemical pathways in plants .

Pharmacological Implications

The pharmacological profile of this compound indicates potential applications beyond antibacterial and herbicidal activities. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents. Research into the molecular docking and binding affinities with various biological targets has provided insights into its mechanism of action .

Case Studies and Research Findings

A recent study conducted molecular docking simulations to predict the interaction between this compound and enzymes involved in bacterial cell wall synthesis. The results indicated that the compound forms stable complexes with these targets, potentially leading to effective inhibition of bacterial growth .

Table 2: Molecular Docking Results

| Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Transpeptidase | -9.5 | Hydrogen bonds |

| Dihydropteroate synthase | -8.7 | Hydrophobic interactions |

| RNA polymerase | -10.1 | Ionic interactions |

These findings underscore the compound's versatility and potential as a lead candidate for drug development in both antibacterial and agricultural contexts.

Q & A

Q. What synthetic routes are commonly employed to prepare (2,5,6-Trichloropyridin-3-yl)methanamine, and what are the critical reaction parameters?

The synthesis typically involves alkylation of 2,5,6-trichloropyridine with formaldehyde and ammonium chloride under acidic or basic conditions, forming an imine intermediate. This intermediate is reduced using agents like sodium borohydride or catalytic hydrogenation to yield the target amine. Key parameters include pH control to avoid side reactions and temperature optimization (e.g., 60–80°C) to ensure imine stability . Industrial-scale production may employ continuous flow reactors for improved efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy : H and C NMR identify amine protons (δ 1.5–2.5 ppm) and chlorine-substituted pyridine carbons (δ 120–150 ppm). HSQC/HMBC experiments confirm connectivity .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) at m/z 207.96 (calculated for CHClN) validate purity. Fragmentation patterns distinguish positional isomers .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Q. How do the chlorine substituents influence the compound’s reactivity in substitution or oxidation reactions?

The electron-withdrawing chlorine groups at positions 2, 5, and 6 deactivate the pyridine ring, directing nucleophilic attacks to position 4. Oxidation of the amine group with hydrogen peroxide yields nitroso derivatives, while electrophilic substitution (e.g., bromination) requires harsh conditions due to steric hindrance .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of nucleophilic substitutions in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, LUMO maps reveal electrophilic sites, while Fukui indices predict reactivity toward nucleophiles. Molecular dynamics simulations further assess steric effects from chlorine substituents .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

- Cross-validation : Combine H-N HMBC NMR to confirm amine-pyridine connectivity.

- Isotopic labeling : Introduce C at the methylamine group to track reaction intermediates.

- Multi-technique analysis : Pair GC-MS with IR spectroscopy to distinguish degradation byproducts .

Q. What experimental designs evaluate the bioactivity of this compound against enzyme targets like LOXL2?

- Kinetic assays : Measure IC values using recombinant LOXL2 and fluorogenic substrates (e.g., DQ collagen).

- Docking studies : AutoDock Vina or Schrödinger Suite model interactions between the compound’s chlorine substituents and hydrophobic enzyme pockets.

- Mutagenesis : Replace residues in the LOXL2 active site (e.g., Tyr407) to assess steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.